6-(Trifluoromethyl)quinoline-2-carbaldehyde
Overview
Description
6-(Trifluoromethyl)quinoline-2-carbaldehyde is an organic compound with the molecular formula C11H6F3NO and a molecular weight of 225.17 g/mol. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound that contains a nitrogen atom in its structure. The presence of a trifluoromethyl group at the 6-position and a carbaldehyde group at the 2-position makes this compound highly significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)quinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors followed by functional group transformations. For instance, the trifluoromethylation of quinoline derivatives can be performed using reagents such as ClCF2CO2Me, CuI, and KF under reflux conditions in DMF . Another method involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)quinoline-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-(Trifluoromethyl)quinoline-2-carboxylic acid.
Reduction: 6-(Trifluoromethyl)quinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethyl)quinoline-2-carbaldehyde has gained significant attention in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)quinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the presence of the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, thereby increasing its potency and efficacy .
Comparison with Similar Compounds
6-(Trifluoromethyl)quinoline-2-carbaldehyde can be compared with other similar compounds, such as:
6-Methylquinoline-2-carbaldehyde: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
6-(Trifluoromethyl)quinoline:
2-(Trifluoromethyl)quinoline: The position of the trifluoromethyl group is different, leading to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in the combination of the trifluoromethyl and aldehyde groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research .
Properties
IUPAC Name |
6-(trifluoromethyl)quinoline-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)8-2-4-10-7(5-8)1-3-9(6-16)15-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQPPHKGJCWOEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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